Choline, methanesulfonate (ester)
Overview
Description
Choline, methanesulfonate (ester) is a chemical compound that combines choline, a quaternary amine, with methanesulfonic acid, a strong acid. Choline is an essential nutrient involved in various physiological processes, including cell membrane structure and function, and neurotransmitter synthesis. Methanesulfonic acid is known for its strong acidity and stability, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline, methanesulfonate (ester) can be synthesized through the esterification of choline with methanesulfonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of choline, methanesulfonate (ester) involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity choline, methanesulfonate (ester).
Chemical Reactions Analysis
Types of Reactions: Choline, methanesulfonate (ester) undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Choline and methanesulfonic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Choline, methanesulfonate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in esterification reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.
Medicine: Investigated for its potential therapeutic effects in treating choline deficiency-related disorders.
Mechanism of Action
The mechanism of action of choline, methanesulfonate (ester) involves its role as a precursor for acetylcholine, a neurotransmitter. Choline is converted to acetylcholine through enzymatic reactions, which then acts on cholinergic receptors to mediate various physiological responses. Methanesulfonic acid, on the other hand, acts as a strong acid catalyst in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Choline, methanesulfonate (ester) can be compared with other choline esters such as:
Choline chloride: A common choline supplement used in animal feed.
Choline bitartrate: Used as a dietary supplement for cognitive enhancement.
Choline alfoscerate: Known for its potential neuroprotective effects.
Uniqueness: Choline, methanesulfonate (ester) is unique due to its combination of choline and methanesulfonic acid, providing both the nutritional benefits of choline and the strong acidity of methanesulfonic acid. This makes it suitable for applications requiring both properties, such as in electrochemical processes and as a catalyst in organic synthesis .
Properties
IUPAC Name |
trimethyl(2-methylsulfonyloxyethyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBHCOBUMWVPFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3S+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192482 | |
Record name | Choline, methanesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-85-8 | |
Record name | Choline, methanesulfonate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline, methanesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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